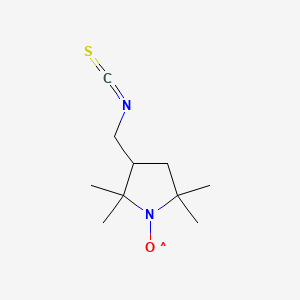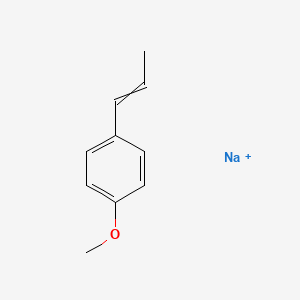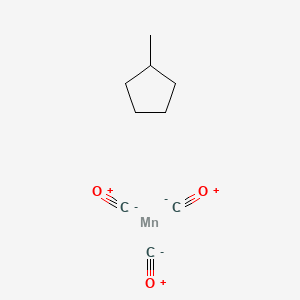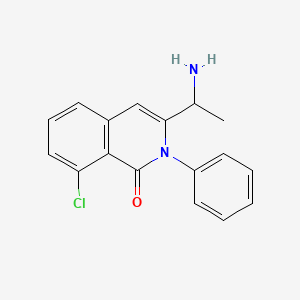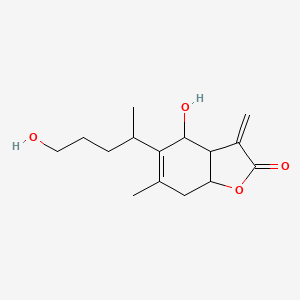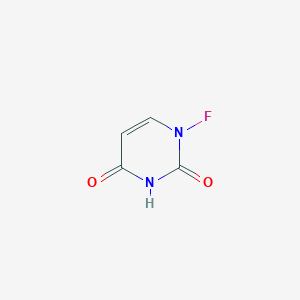
1-fluoropyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is utilized in the treatment of various cancers, including colorectal, esophageal, stomach, pancreatic, breast, and cervical cancers . Fluorouracil is also applied topically for conditions such as actinic keratosis and basal cell carcinoma . This compound works by interfering with the synthesis of DNA and RNA, thereby inhibiting the growth of cancer cells .
準備方法
Fluorouracil is synthesized through a multi-step chemical process. One common method involves the reaction of urea with fluorine-containing compounds. The industrial production of fluorouracil typically involves the following steps:
Synthesis of 2,4-dioxo-5-fluoropyrimidine: This is achieved by reacting urea with fluorine-containing reagents under controlled conditions.
Cyclization: The intermediate product undergoes cyclization to form fluorouracil.
Purification: The final product is purified through crystallization and other purification techniques to obtain high-purity fluorouracil.
化学反応の分析
Fluorouracil undergoes various chemical reactions, including:
Oxidation: Fluorouracil can be oxidized to form different metabolites.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: Fluorouracil can undergo substitution reactions, where the fluorine atom is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Fluorouracil has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of nucleic acid analogs and their interactions.
Biology: Fluorouracil is used to study the mechanisms of DNA and RNA synthesis and repair.
Medicine: It is a cornerstone in the treatment of various cancers. Research is ongoing to improve its efficacy and reduce side effects.
Industry: Fluorouracil is used in the development of new chemotherapeutic agents and in the study of drug resistance mechanisms
作用機序
Fluorouracil exerts its effects by inhibiting the enzyme thymidylate synthase. This enzyme is crucial for the synthesis of thymidine, a nucleotide required for DNA replication. By blocking thymidylate synthase, fluorouracil prevents the formation of DNA, thereby inhibiting cell division and growth. Additionally, fluorouracil can be incorporated into RNA, disrupting its function and leading to cell death .
類似化合物との比較
Fluorouracil is often compared with other pyrimidine analogs, such as:
Capecitabine: An oral prodrug that is converted to fluorouracil in the body.
Tegafur: Another prodrug that is metabolized to fluorouracil.
Cytarabine: A pyrimidine analog used in the treatment of leukemia.
Fluorouracil is unique due to its broad spectrum of activity against various cancers and its ability to be used both systemically and topically .
特性
分子式 |
C4H3FN2O2 |
|---|---|
分子量 |
130.08 g/mol |
IUPAC名 |
1-fluoropyrimidine-2,4-dione |
InChI |
InChI=1S/C4H3FN2O2/c5-7-2-1-3(8)6-4(7)9/h1-2H,(H,6,8,9) |
InChIキー |
SNKDCTFPQUHAPR-UHFFFAOYSA-N |
正規SMILES |
C1=CN(C(=O)NC1=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[5-[(5-Fluoropyridin-2-yl)oxymethyl]-2-methylpiperidin-1-yl]-(5-methyl-2-pyrimidin-2-ylphenyl)methanone](/img/structure/B13401748.png)
![1-[(2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propyl]-3-[(2S)-1-thiophen-3-ylpropan-2-yl]urea](/img/structure/B13401751.png)
![1,5-Dimethyl-9-methylidene-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B13401752.png)
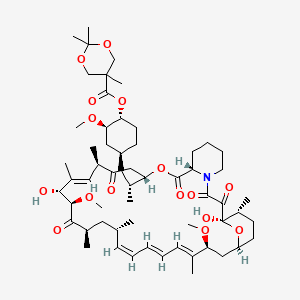
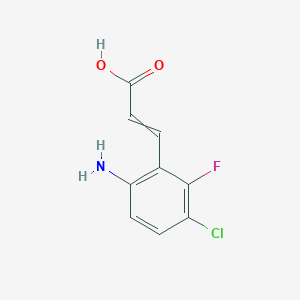
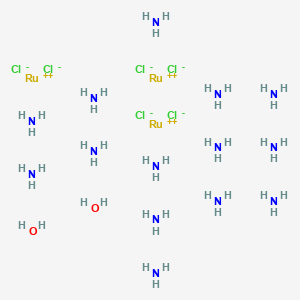
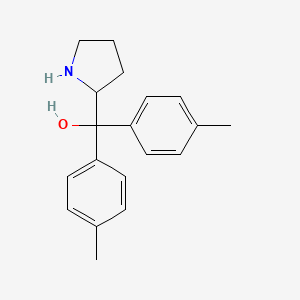
![(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13401776.png)
![5-[(2,2-Dimethylhydrazinyl)methylideneamino]-2-oxopentanoic acid](/img/structure/B13401778.png)
